molecular formula C9H16O4 B1581860 Dimethyl diethylmalonate CAS No. 27132-23-6

Dimethyl diethylmalonate

Cat. No.: B1581860
CAS No.: 27132-23-6
M. Wt: 188.22 g/mol
InChI Key: AYBLPISRXMEMBV-UHFFFAOYSA-N
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Description

Dimethyl diethylmalonate (CAS 27132-23-6) is a branched malonate ester with the molecular formula C₉H₁₆O₄ and a molecular weight of 188.22 g/mol. Its structure features two ethyl groups and two methyl groups attached to the central malonic acid backbone (Figure 1), making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

dimethyl 2,2-diethylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H16O4/c1-5-9(6-2,7(10)12-3)8(11)13-4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBLPISRXMEMBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074025
Record name Dimethyl diethylmalonate
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Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

27132-23-6
Record name Propanedioic acid, 2,2-diethyl-, 1,3-dimethyl ester
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Record name Dimethyl diethylmalonate
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Record name Propanedioic acid, 2,2-diethyl-, 1,3-dimethyl ester
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Record name Dimethyl diethylmalonate
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Record name Dimethyl diethylmalonate
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Record name DIMETHYL DIETHYLMALONATE
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl diethylmalonate can be synthesized through the alkylation of diethyl malonate. The process involves the deprotonation of diethyl malonate with a strong base such as sodium ethoxide in ethanol, followed by the reaction with an alkyl halide like dimethyl sulfate . The reaction proceeds via an S_N2 mechanism, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves the reaction of the sodium salt of chloroacetic acid with sodium cyanide to form the nitrile intermediate. This intermediate is then treated with ethanol in the presence of an acid catalyst to yield this compound .

Comparison with Similar Compounds

Reactivity

  • This compound : The bulky ethyl groups hinder nucleophilic attacks, making it less reactive than diethyl malonate but ideal for stabilizing polymers .
  • Diethyl malonate: Highly reactive due to unhindered ester groups, widely used in Knoevenagel condensations .
  • Dimethyl 2-hydroxymalonate : The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents .

This compound in Material Science

This compound is critical in synthesizing hindered amine light stabilizers (HALS), which scavenge free radicals generated by UV exposure. For example, Ciba-Geigy AG utilized it to produce bis-(1-allyl-2,2,6,6-tetramethyl-4-piperidinyl)diethylmalonate, demonstrating superior photostability in polyolefins .

Biological Activity

Dimethyl diethylmalonate (DMM) is a compound that has garnered attention for its biological activity, particularly in the context of its potential therapeutic applications and safety profile. This article synthesizes findings from various studies to provide a comprehensive overview of DMM's biological effects, mechanisms of action, and safety assessments.

DMM is a diester of malonic acid, characterized by the following chemical formula:

  • Molecular Formula: C₉H₁₆O₄
  • Molecular Weight: 188.23 g/mol

DMM exists as a colorless liquid with a fruity odor and is soluble in organic solvents. Its structure allows it to participate in various biochemical processes, particularly as a prodrug for malonate, an inhibitor of succinate dehydrogenase (SDH).

DMM exhibits several biological activities primarily through its role as a metabolic inhibitor. It has been studied for its protective effects against ischemia/reperfusion (I/R) injury in cardiac tissues:

  • Inhibition of Reactive Oxygen Species (ROS): DMM mitigates ROS production during reperfusion by preventing succinate accumulation and oxidation, which are critical during heart attacks. This effect was demonstrated in studies where DMM was shown to decrease cardiac injury when administered prior to ischemic events .

In Vitro and In Vivo Studies

  • Cardiac Protection:
    • A study highlighted that DMM could significantly reduce I/R injury in mouse models when administered before ischemia . The rapid hydrolysis of DMM facilitates effective malonate delivery to target tissues.
  • Toxicological Assessments:
    • Toxicity studies indicate that DMM has a low acute toxicity profile. The LD50 values for oral administration are reported to be greater than 2000 mg/kg in rats, suggesting minimal immediate adverse effects . Additionally, DMM did not exhibit mutagenic or clastogenic properties in standard assays, indicating a favorable safety profile for therapeutic use .
  • Environmental Impact:
    • Research on the environmental persistence of DMM indicates that it can exhibit phytotoxic effects at concentrations as low as 10 μg/cm² but does not significantly affect soil microbial activity at lower concentrations .

Case Studies and Applications

DMM's application extends beyond cardioprotection; it is also being explored in other therapeutic contexts:

  • Ester Prodrugs Development: Researchers have synthesized various malonate esters to enhance the intracellular delivery of malonate, with DMM being one of the primary compounds studied for its potential in treating metabolic disorders .

Comparative Analysis

CompoundLD50 (Oral)MutagenicityClastogenicityCardiac I/R Protection
This compound>2000 mg/kgNegativeNegativeYes
Diethyl Malonate15,794 mg/kgNegativeNegativeLimited data

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl diethylmalonate
Reactant of Route 2
Dimethyl diethylmalonate

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